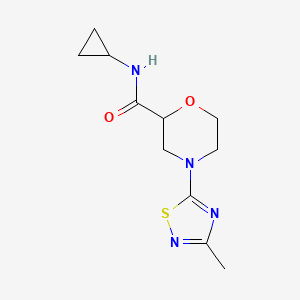![molecular formula C14H13BrF3N5 B12263731 2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263731.png)
2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[5-Bromo-3-(trifluorometil)piridin-2-il]piperazin-1-il}pirimidina es un compuesto orgánico complejo que presenta un anillo de pirimidina unido a una porción de piperazina, que está además sustituida con una piridina bromada y trifluorometilada
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{4-[5-Bromo-3-(trifluorometil)piridin-2-il]piperazin-1-il}pirimidina generalmente implica varios pasos:
Formación del intermedio de piridina: El material de partida, 2-bromo-4-(trifluorometil)piridina, se puede sintetizar mediante desprotonación regioselectiva en la posición C-3 utilizando diisopropilamida de litio (LDA) seguida de atrapamiento con dióxido de carbono para producir el ácido nicotínico correspondiente.
Sustitución de piperazina: El intermedio de piridina luego se hace reaccionar con piperazina en condiciones controladas para introducir la porción de piperazina.
Acoplamiento de pirimidina: Finalmente, el derivado de piperazina se acopla con un precursor de pirimidina en condiciones adecuadas para formar el compuesto objetivo.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados, sistemas de flujo continuo y estrictas medidas de control de calidad para monitorear las condiciones de reacción y la calidad del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{4-[5-Bromo-3-(trifluorometil)piridin-2-il]piperazin-1-il}pirimidina puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en el anillo de piridina se puede sustituir con otros nucleófilos en condiciones apropiadas.
Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, particularmente involucrando los átomos de nitrógeno en los anillos de piperazina y pirimidina.
Reacciones de acoplamiento: El compuesto se puede utilizar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las condiciones generalmente implican el uso de disolventes apróticos polares y temperaturas elevadas.
Oxidación y reducción: Reactivos como peróxido de hidrógeno, borohidruro de sodio e hidrogenación catalítica se pueden utilizar en condiciones controladas.
Reacciones de acoplamiento: Las reacciones de acoplamiento catalizadas por paladio son comunes, utilizando reactivos como acetato de paladio y ligandos de fosfina.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales que reemplazan el átomo de bromo.
Aplicaciones Científicas De Investigación
2-{4-[5-Bromo-3-(trifluorometil)piridin-2-il]piperazin-1-il}pirimidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de vías e interacciones biológicas debido a su capacidad para interactuar con diversas biomoléculas.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-{4-[5-Bromo-3-(trifluorometil)piridin-2-il]piperazin-1-il}pirimidina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores y otras proteínas, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Bromo-5-(trifluorometil)piridina
- 4-(3-Cloro-5-(trifluorometil)piridin-2-il)-N-(4-metoxipiridin-2-il)piperazina
- 2-Fluoro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina
Singularidad
2-{4-[5-Bromo-3-(trifluorometil)piridin-2-il]piperazin-1-il}pirimidina es única debido a su combinación específica de un anillo de piridina bromado y trifluorometilado con una porción de piperazina y pirimidina. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C14H13BrF3N5 |
|---|---|
Peso molecular |
388.19 g/mol |
Nombre IUPAC |
2-[4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H13BrF3N5/c15-10-8-11(14(16,17)18)12(21-9-10)22-4-6-23(7-5-22)13-19-2-1-3-20-13/h1-3,8-9H,4-7H2 |
Clave InChI |
ZYJWYJGEZGUUOV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=C(C=C(C=N2)Br)C(F)(F)F)C3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12263648.png)
![Methyl 4-({[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B12263664.png)
![N-ethyl-6-methyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12263665.png)
![6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12263671.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole](/img/structure/B12263694.png)
![3-Methyl-4-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12263697.png)
![3-Methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12263702.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12263715.png)
![5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12263723.png)
![1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B12263737.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide](/img/structure/B12263745.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B12263747.png)
![N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B12263753.png)

